

# repotrectinib drug interaction CYP3A4 inhibitors

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## Compound Focus: Repotrectinib

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## Interaction Mechanism & Clinical Evidence

**Repotrectinib** is primarily metabolized by the enzyme **CYP3A4** [1] [2]. When a CYP3A4 inhibitor is co-administered, it blocks this primary metabolic pathway, leading to a substantial increase in **repotrectinib** concentrations in the bloodstream [3].

A dedicated drug interaction study found that co-administration with the strong CYP3A4 inhibitor **itraconazole** resulted in the following changes in **repotrectinib**'s pharmacokinetics [3]:

Pharmacokinetic Parameter	Change with Itraconazole
AUC (Systemic Exposure)	5.9-fold increase
Cmax (Peak Concentration)	1.7-fold increase

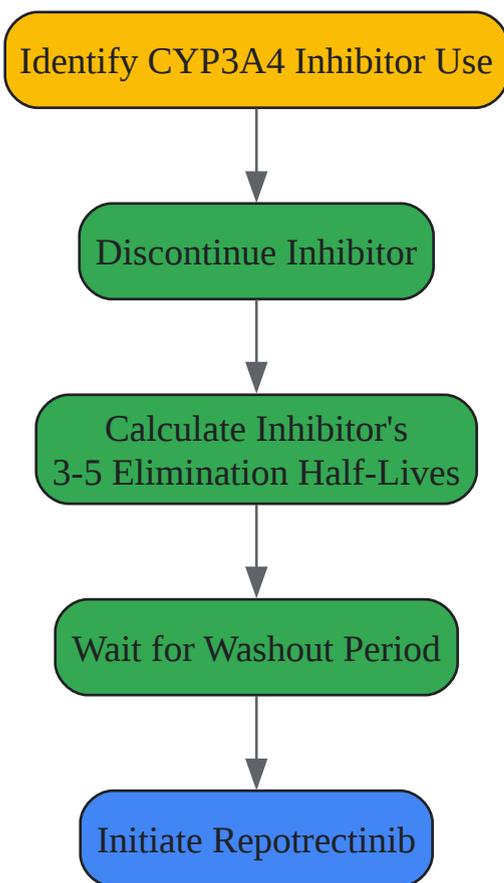
This elevated exposure increases the risk and severity of adverse reactions, which include dizziness, fatigue, cognitive disorders, hepatotoxicity, myalgia, and hyperuricemia [3] [4].

## Management Protocols for R&D

For research involving human subjects or clinical trial design, the following protocols are recommended to manage this interaction.

## Pre-Administration Washout Protocol

Before initiating **repotrectinib** in a subject, discontinue strong or moderate CYP3A4 inhibitors for **3 to 5 elimination half-lives** of the inhibitor drug to ensure it is sufficiently cleared from the body [5]. This workflow outlines the necessary steps:



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## Prohibited Concomitant Substances

The following substances should be avoided during **repotrectinib** treatment due to their CYP3A4 inhibition potential [3]:

- **Drugs:** Strong/moderate inhibitors like itraconazole, ketoconazole, clarithromycin.
- **Food/Supplements:** Grapefruit, grapefruit juice, and Seville oranges.

## Monitoring and Toxicity Mitigation

Implement enhanced safety monitoring for subjects who cannot avoid concomitant CYP3A4 inhibition.

### Safety Monitoring Plan

- **Liver Function Tests (LFTs):** Monitor at baseline, every 2 weeks for the first month, and monthly thereafter [2] [6].
- **Creatine Phosphokinase (CPK):** Monitor every 2 weeks for the first month to assess for myalgia or muscle damage [6].
- **Uric Acid Levels:** Monitor before initiation and periodically during treatment [6].

## Dosage Adjustment for Adverse Reactions

For suspected toxicity related to increased **repotrectinib** exposure, follow these guidelines [5]:

Adverse Reaction	Recommended Management
<b>Grade 3 Hepatotoxicity</b> (ALT/AST >5x ULN)	Withhold until resolution to $\leq$ Grade 1. Resume at same dose if resolves within 4 weeks; otherwise, reduce dose.
<b>Grade 4 Hepatotoxicity</b> (ALT/AST >20x ULN)	Withhold until resolution to $\leq$ Grade 1. Resume at a reduced dose. Permanently discontinue if not resolved in 4 weeks.
<b>Other Intolerable Grade 2/3/4 Reactions</b>	Withhold until resolution to $\leq$ Grade 1. Resume at same or reduced dose, or permanently discontinue based on severity and recurrence.

## Key Summary for Researchers

**Repotrectinib**'s interaction with CYP3A4 inhibitors is a critical pharmacokinetic consideration. Management hinges on a mandatory washout period for inhibitors prior to dosing and strict avoidance during treatment. Vigilant safety monitoring is essential to mitigate the increased risk of toxicities from elevated drug exposure.

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